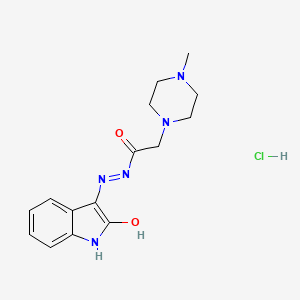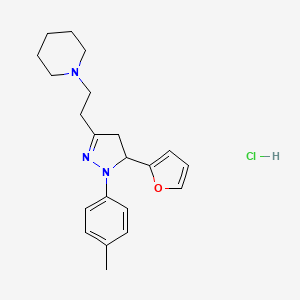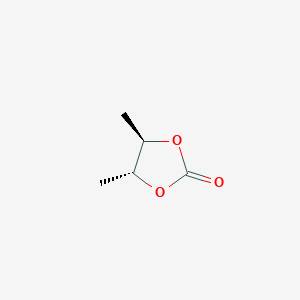
9Kyt3JV5W2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,3-Butylene carbonate is an organic compound with the molecular formula C(_5)H(_8)O(_3). It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms, and can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . It is known for its use as an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trans-2,3-Butylene carbonate can be synthesized through the reaction of 2,3-butanediol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of a cyclic carbonate intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of trans-2,3-butylene carbonate involves large-scale chemical reactors where 2,3-butanediol is reacted with phosgene or other carbonylating agents. The process is optimized for high yield and purity, often involving multiple stages of purification, including distillation and crystallization, to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Trans-2,3-Butylene carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its aprotic and polar nature.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism by which trans-2,3-butylene carbonate exerts its effects depends on its application. In lithium batteries, it acts as a solvent in the electrolyte, facilitating the movement of lithium ions between the anode and cathode. Its molecular structure allows it to stabilize the electrolyte and improve battery performance. In chemical reactions, its role as a solvent or reactant influences the reaction pathways and outcomes.
Comparaison Avec Des Composés Similaires
Trans-2,3-Butylene carbonate can be compared with other similar compounds such as:
Cis-2,3-Butylene carbonate: A stereoisomer with different spatial arrangement of atoms.
1,2-Butylene carbonate: Another isomer with the carbonate group bonded to different carbon atoms.
Propylene carbonate: A related compound with a similar structure but different chemical properties.
Trans-2,3-Butylene carbonate is unique due to its specific molecular configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications such as in lithium battery electrolytes .
Propriétés
Numéro CAS |
51260-48-1 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
LWLOKSXSAUHTJO-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(=O)O1)C |
SMILES canonique |
CC1C(OC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


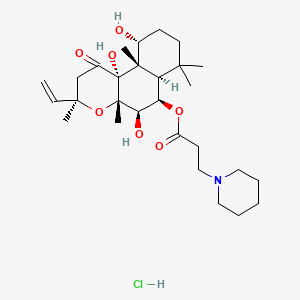
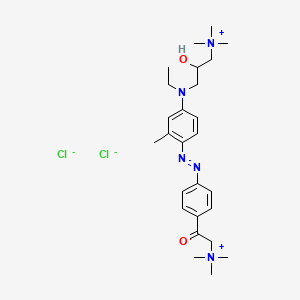
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
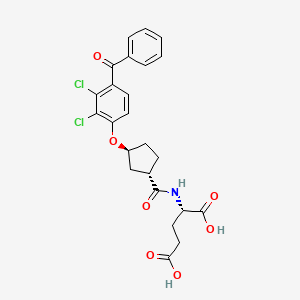
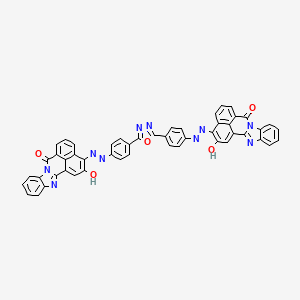

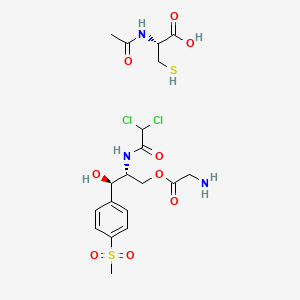
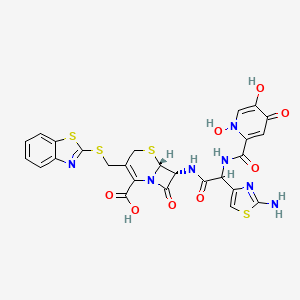
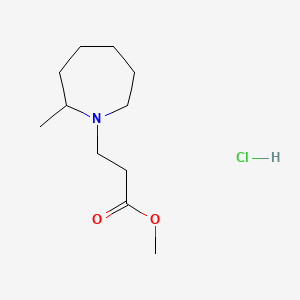

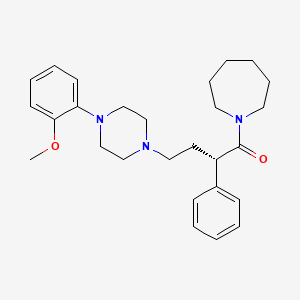
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
